molecular formula C27H22FN3O4S B15032850 ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15032850
M. Wt: 503.5 g/mol
InChI Key: FGYRLBJUZJNBEN-LNVKXUELSA-N
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Description

Ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C27H22FN3O4S and its molecular weight is 503.5 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

The compound has a molecular formula of C27H22F N3O4S and a molar mass of approximately 520 g/mol. It features a thiazolo-pyrimidine core structure that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC27H22F N3O4S
Molar Mass520 g/mol
Density1.40 ± 0.1 g/cm³ (predicted)
Boiling Point604.1 ± 65.0 °C (predicted)
pKa-2.27 ± 0.20 (predicted)

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of thiazolo-pyrimidine have shown promising results against various cancer cell lines. A study demonstrated that modifications in the substituents on the phenyl ring significantly influenced cytotoxicity and apoptosis induction in cancer cells .

Anti-inflammatory Effects

Compounds with similar scaffolds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The presence of fluorinated phenyl groups may enhance the compound's ability to modulate inflammatory pathways .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymes : It may inhibit certain enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound could act as a modulator for various receptors that play roles in cellular signaling pathways.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Study on Anticancer Activity : A series of thiazolo-pyrimidine derivatives were synthesized and tested against human cancer cell lines. Results indicated significant cytotoxic effects and induced apoptosis .
  • Inflammation Model Studies : In vivo studies using animal models demonstrated that certain derivatives reduced inflammation markers significantly compared to control groups .

Properties

Molecular Formula

C27H22FN3O4S

Molecular Weight

503.5 g/mol

IUPAC Name

ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H22FN3O4S/c1-4-14-30-19-9-7-6-8-18(19)21(24(30)32)23-25(33)31-22(16-10-12-17(28)13-11-16)20(26(34)35-5-2)15(3)29-27(31)36-23/h4,6-13,22H,1,5,14H2,2-3H3/b23-21-

InChI Key

FGYRLBJUZJNBEN-LNVKXUELSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC=C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC=C)S2)C

Origin of Product

United States

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